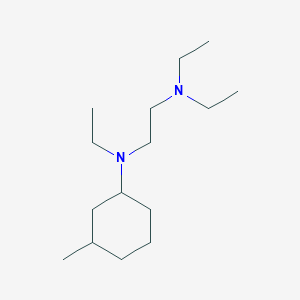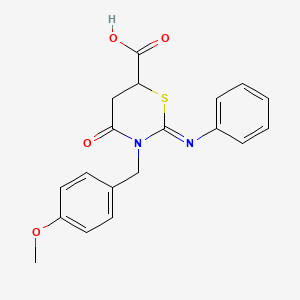![molecular formula C16H28N2O B4969594 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde](/img/structure/B4969594.png)
4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde, also known as TCEP, is a widely used reducing agent in biochemical and biological research. TCEP is a small molecule that has a unique ability to reduce disulfide bonds in proteins and peptides, making it an essential tool in many research applications.
Mécanisme D'action
4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde works by reducing disulfide bonds in proteins and peptides, which are formed by the oxidation of cysteine residues. 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde is a strong reducing agent that can break the disulfide bond, resulting in the formation of two thiol groups. This mechanism of action makes 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde an essential tool in many biochemical and biological applications.
Biochemical and Physiological Effects:
4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde has been shown to have minimal effects on biochemical and physiological systems. 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde is rapidly metabolized and excreted from the body, making it safe for use in laboratory experiments. However, it is important to note that 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde can interfere with some assays, such as those that rely on the detection of thiol groups.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde has several advantages for lab experiments, including its ability to reduce disulfide bonds quickly, its compatibility with a wide range of buffers and pH values, and its low toxicity. However, 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde has some limitations, including its potential interference with some assays, its reactivity with other reducing agents, and its instability in the presence of oxygen.
Orientations Futures
There are several future directions for research involving 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde. One area of interest is the development of new reducing agents with improved stability and specificity. Another area of interest is the use of 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde in the study of protein-protein interactions and the development of new therapeutic agents. Additionally, there is a need for further research into the potential side effects of 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde and its long-term effects on biochemical and physiological systems.
Conclusion:
In conclusion, 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde is a powerful reducing agent that has become an essential tool in many biochemical and biological research applications. Its ability to cleave disulfide bonds quickly and effectively makes it an invaluable tool for the study of protein structure and function. While 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde has several advantages for lab experiments, it is important to be aware of its limitations and potential interference with some assays. Further research into 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde and its potential applications is needed to fully understand its role in scientific research.
Méthodes De Synthèse
4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde is synthesized through a multistep process that involves the reaction of 2,6,6-trimethyl-1-cyclohexene with ethylene oxide to form 2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethanol. This is followed by the reaction of the resulting alcohol with piperazine and then with paraformaldehyde to form 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde.
Applications De Recherche Scientifique
4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde is widely used in various scientific research applications, including protein and peptide analysis, protein structure determination, and protein purification. 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde is a powerful reducing agent that can cleave disulfide bonds in proteins and peptides, allowing for the study of their structure and function. 4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde is also used in protein purification to prevent the formation of aggregates and to maintain protein stability.
Propriétés
IUPAC Name |
4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-14-5-4-7-16(2,3)15(14)6-8-17-9-11-18(13-19)12-10-17/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNPAIZFVCSVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)ethyl]-1-piperazinecarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-nitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B4969530.png)

![2-[5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4969544.png)
![N-(2,5-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B4969549.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4969554.png)
![3-chloro-4-methoxy-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4969560.png)
![3-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4969566.png)
![3-[4-(4-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4969576.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4969586.png)
![N-(2-furylmethyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4969601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4969608.png)
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4969622.png)